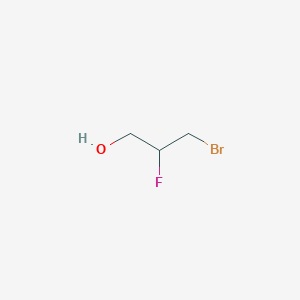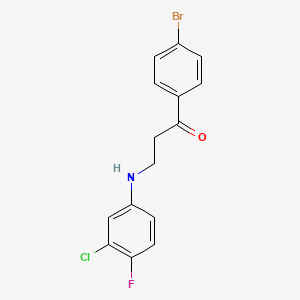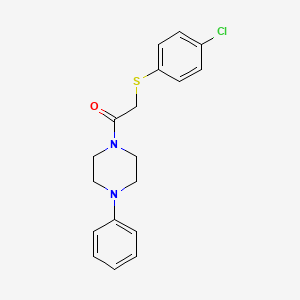
3-Bromo-2-fluoropropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-fluoropropan-1-OL is a useful research compound. Its molecular formula is C3H6BrFO and its molecular weight is 156.982. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radiopharmaceutical Synthesis
3-Bromo-2-fluoropropan-1-ol plays a crucial role in the synthesis of radiopharmaceuticals, such as [18F]FP-β-CIT, used in positron emission tomography (PET) imaging. The synthesis involves a two-step reaction sequence starting from 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, fluorinated to yield 1-bromo-3-[18F]-fluoropropane. This intermediate is then reacted with 2β-carbomethoxy-3β-(4-iodophenyl)-nortropane to produce [18F]FP-β-CIT, demonstrating the compound's importance in developing diagnostic agents (R. Klok et al., 2006).
Neurotoxicity Studies
Research on this compound and related bromopropanes has highlighted potential neurotoxic effects. Studies have shown that exposure to bromopropanes can lead to clinical manifestations of neurotoxicity, including numbness and decreased vibration sense, underscoring the importance of understanding the health impacts of exposure to such chemicals (G. Ichihara, 2005).
Organic Synthesis and Materials Science
In the realm of organic synthesis, this compound is a valuable precursor for various chemical transformations. For instance, it has been utilized in the selective mono- and difluorination of 1,3-dicarbonyl compounds, showcasing its versatility as a reagent in the introduction of fluorine atoms into organic molecules (Lin Tang et al., 2019). Furthermore, its derivatives have been explored for applications in fluorescence imaging, demonstrating potential in biomedical research and diagnostics (Yeoju Yoon et al., 2019).
Fluorescence Imaging
The compound and its derivatives have found applications in fluorescence imaging, where they have been used to enhance the fluorescence yield of nucleic acids, facilitating more sensitive detection methods in enzymology and potentially other areas of biotechnological research (Dan N. Bigman et al., 2010).
Safety and Hazards
The safety data sheet for a similar compound, 3-Bromo-1-propanol, indicates that it is a combustible liquid that can cause skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves and clothing, and to use it only in a well-ventilated area .
Properties
IUPAC Name |
3-bromo-2-fluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrFO/c4-1-3(5)2-6/h3,6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPIXHRDTUXVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![(Z)-ethyl 2-((2-(4-chlorophenoxy)acetyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2548424.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea](/img/structure/B2548427.png)
![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2548430.png)



![2-[(1E)-2-nitroprop-1-en-1-yl]dibenzo[b,d]furan](/img/structure/B2548437.png)
![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2548445.png)
